molecular formula C21H23N3O B10979723 (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone

(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone

Cat. No. B10979723
M. Wt: 333.4 g/mol
InChI Key: YVCFFXXAFNCQNC-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is of particular interest due to its unique structure, which combines a benzylpiperazine moiety with an indole core, potentially leading to a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a benzyl halide.

    Coupling of the Indole and Benzylpiperazine: The final step involves coupling the indole core with the benzylpiperazine moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the indole core can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole or piperazine derivatives.

Scientific Research Applications

(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: The indole core can bind to various receptors, such as serotonin receptors, leading to modulation of neurotransmitter activity.

    Inhibition of Enzymes: The compound may inhibit specific enzymes, such as oxidoreductases, leading to disruption of metabolic pathways.

    Interaction with DNA: The compound may intercalate into DNA, leading to inhibition of DNA replication and transcription.

Comparison with Similar Compounds

(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone can be compared with other similar compounds, such as:

    (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: This compound has a similar structure but with a pentyl group instead of a benzyl group, leading to different biological activities.

    (4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: This compound has a benzimidazole moiety instead of a piperazine ring, leading to different pharmacological properties.

The uniqueness of this compound lies in its specific combination of the benzylpiperazine moiety and the indole core, which may result in a distinct profile of biological activities and potential therapeutic applications.

properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(1-methylindol-2-yl)methanone

InChI

InChI=1S/C21H23N3O/c1-22-19-10-6-5-9-18(19)15-20(22)21(25)24-13-11-23(12-14-24)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3

InChI Key

YVCFFXXAFNCQNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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